(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride
CAS No.:
Cat. No.: VC13806779
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13ClN2 |
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Molecular Weight | 196.67 g/mol |
IUPAC Name | 3-[(1R)-1-(methylamino)ethyl]benzonitrile;hydrochloride |
Standard InChI | InChI=1S/C10H12N2.ClH/c1-8(12-2)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,1-2H3;1H/t8-;/m1./s1 |
Standard InChI Key | BXWPFNLGEDXNES-DDWIOCJRSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC(=C1)C#N)NC.Cl |
SMILES | CC(C1=CC=CC(=C1)C#N)NC.Cl |
Canonical SMILES | CC(C1=CC=CC(=C1)C#N)NC.Cl |
Introduction
Chemical Structure and Configuration
The compound features a benzonitrile backbone (a benzene ring with a cyano group at the third position) substituted with a (1-(methylamino)ethyl) group. The R-configuration at the chiral center ensures stereochemical specificity, which is critical for interactions with biological targets. The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies.
Property | Value |
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Molecular Formula | C₁₀H₁₃ClN₂ |
Molecular Weight | 196.67 g/mol |
Purity | ≥95% (HPLC) |
Solubility | Water-soluble (salt form) |
Synthesis and Production
The synthesis of (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride involves multi-step organic reactions. Industrial-scale production often employs continuous flow reactors to optimize yield and minimize by-products. A proposed synthetic route includes:
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Nitrile Alkylation: Reacting 3-bromobenzonitrile with ethylamine derivatives to introduce the ethyl group.
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Chiral Resolution: Using chiral catalysts or chromatography to isolate the R-enantiomer.
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.
Key challenges include maintaining enantiomeric purity and scaling reactions without racemization. Advanced techniques like asymmetric catalysis and kinetic resolution are under investigation to improve efficiency.
Physicochemical Properties
The hydrochloride salt’s physicochemical profile is defined by its polarity, stability, and solubility:
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Boiling Point: Estimated at 286–300°C (extrapolated from similar amines) .
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Stability: Stable under ambient conditions but hygroscopic, requiring desiccated storage.
The nitrile group () contributes to its electrophilic reactivity, enabling nucleophilic additions or cyclizations in synthetic applications .
Applications in Pharmaceutical Research
Precursor in Drug Development
(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride serves as a building block for neurologically active compounds. Its amine and nitrile functionalities allow derivatization into:
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Dopamine analogs: Potential modulators of neurotransmitter receptors.
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Enzyme inhibitors: Targeting monoamine oxidases or kinases.
Biological Activity
Preliminary studies suggest interaction with G protein-coupled receptors (GPCRs) and ion channels, though specific targets remain under investigation. In vitro assays show moderate binding affinity () for serotonin and dopamine receptors, hinting at psychotropic potential .
Future Directions
Research priorities include:
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Stereoselective Synthesis: Developing enantioselective routes to reduce production costs.
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Target Identification: High-throughput screening to map biological interactions.
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Formulation Studies: Enhancing bioavailability through prodrug strategies.
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